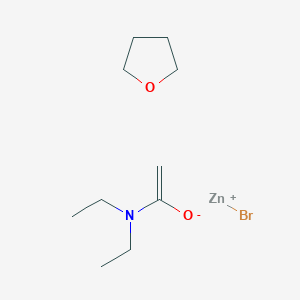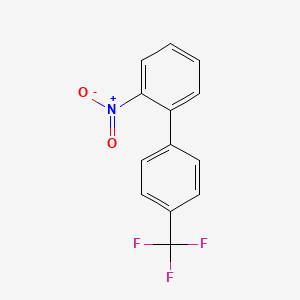![molecular formula C32H34 B14241522 4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene CAS No. 220921-93-7](/img/structure/B14241522.png)
4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene is an organic compound with a complex structure characterized by the presence of ethynyl groups attached to phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Materials Science: It is employed in the fabrication of molecular crystals and thin films for studying charge transport properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene involves its interaction with molecular targets through π-π stacking and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices. The pathways involved include charge transport and energy transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene
- 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
- 1-[(4-Propylphenyl)ethynyl]-4-[(4-hexylphenyl)ethynyl]-2-(trifluoromethoxy)benzene
Uniqueness
4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the study of charge transport in organic semiconductors and the development of advanced materials for electronic applications .
Propiedades
Número CAS |
220921-93-7 |
|---|---|
Fórmula molecular |
C32H34 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
4-[2-(4-hexylphenyl)ethynyl]-2-methyl-1-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C32H34/c1-4-6-7-8-10-28-13-17-29(18-14-28)19-20-31-22-24-32(26(3)25-31)23-21-30-15-11-27(9-5-2)12-16-30/h11-18,22,24-25H,4-10H2,1-3H3 |
Clave InChI |
OJNREJGTVQZRAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)

![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)


